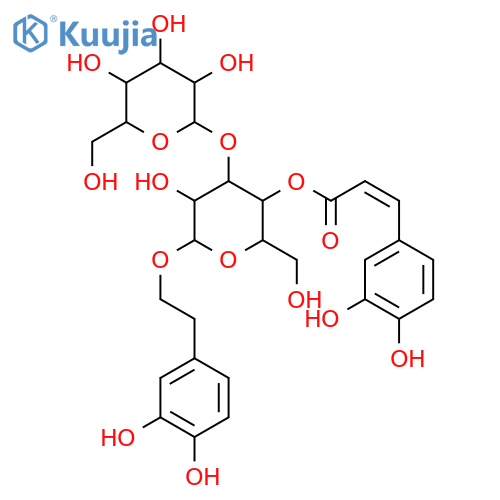Cas no 104777-68-6 (Plantamajoside)
プランタマジオサイド(Plantamajoside)は、天然由来のフェニルプロパノイドグリコシドに分類される化合物で、主にオオバコ属植物(Plantago spp.)から単離されます。化学的には、カフェオイル基とグルコースが結合した構造を持ち、抗酸化作用や抗炎症作用を示すことが報告されています。特に、皮膚保護効果や創傷治癒促進作用に関する研究が進んでおり、化粧品や医薬品分野での応用が期待されています。その高い生体適合性と安定性から、敏感肌対応製剤や抗老化成分としての利用可能性が注目されています。

Plantamajoside structure
商品名:Plantamajoside
Plantamajoside 化学的及び物理的性質
名前と識別子
-
- plantamajoside
- Plantamoside
- 2-(3,4-Dihydroxyphenyl)ethyl 4-O-(3,4-dihydroxycinnamoyl)-3-O-(β-D-glucopyranosyl)-β-D-glucopyranoside
- b-D-Glucopyranoside,2-(3,4-dihydroxyphenyl)ethyl 3-O-b-D-glucopyranosyl-, 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
- purpureaside A
- Y0160
- 2-(3,4-Dihydroxyphenyl)ethyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
- dihoside A
- (E)-6-(3,4-Dihydroxyphenethoxy)-5-hydroxy-2-(hydroxymethyl)-4-((3,4,5-trihydroxy-6-(hydroxymet
- [(2R,3R,4S,5R,6R)-6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-
- HY-N0031
- CHEBI:8256
- [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- DTXSID301317348
- (2R,3R,4R,5R,6R)-6-(3,4-dihydroxyphenethoxy)-5-hydroxy-2-(hydroxymethyl)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl (E)-3-(3,4-dihydroxyphenyl)acrylate
- AS-82298
- (E)-6-(3,4-Dihydroxyphenethoxy)-5-hydroxy-2-(hydroxymethyl)-4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl 3-(3,4-
- CS-0007099
- (E)-(2R,3R,4R,5R,6R)-6-(3,4-Dihydroxyphenethoxy)-5-hydroxy-2-(hydroxymethyl)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate
- Q27108018
- AC1NQZ35
- 104777-68-6
- MFCD20527298
- AKOS030632861
- C29H36O16
- (E)-(2R,3R,4R,5R,6R)-6-(3,4-Dihydroxyphenethoxy)-5-hydroxy-2-(hydroxymethyl)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl3-(3,4-dihydroxyphenyl)acrylate
- Q-100957
- CCG-270318
- [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- Purpureasid-A
- C10485
- s9077
- Plantamajoside, 98%, from Plantago major L.
- ((2R,3R,4R,5R,6R)-6-(2-(3,4-dihydroxyphenyl)ethoxy)-5-hydroxy-2-(hydroxymethyl)-4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)oxy-tetrahydropyran-3-yl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- DA-56921
- (2R,3R,4R,5R,6R)-6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoic acid
- (2R,3R,4R,5R,6R)-6-(2-(3,4-Dihydroxyphenyl)ethoxy)-5-hydroxy-2-(hydroxymethyl)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoic acid
- Plantamajoside
-
- MDL: MFCD20527298
- インチ: 1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/t19-,20-,22-,23+,24-,25-,26-,27+,28-,29+/m1/s1
- InChIKey: KFEFLPDKISUVNR-BXEBWCLASA-N
- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@]([H])([C@]([H])(OC([H])([H])C([H])([H])C2C([H])=C([H])C(=C(C=2[H])O[H])O[H])O[C@]([H])(C([H])([H])O[H])[C@@]1([H])OC(C([H])=C([H])C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])=O)O[H]
計算された属性
- せいみつぶんしりょう: 640.200335g/mol
- ひょうめんでんか: 0
- XLogP3: -1
- 水素結合ドナー数: 10
- 水素結合受容体数: 16
- 回転可能化学結合数: 12
- どういたいしつりょう: 640.200335g/mol
- 単一同位体質量: 640.200335g/mol
- 水素結合トポロジー分子極性表面積: 266Ų
- 重原子数: 45
- 複雑さ: 953
- 同位体原子数: 0
- 原子立体中心数の決定: 10
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 640.6
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.66
- ふってん: 953℃/760mmHg
- フラッシュポイント: 308.4°C
- 屈折率: 1.705
- PSA: 265.52000
- LogP: -2.04350
Plantamajoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP1110-100mg |
Plantamajoside |
104777-68-6 | 98% | 100mg |
$196 | 2023-09-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3409-100 mg |
Plantamajoside |
104777-68-6 | 99.82% | 100MG |
¥2440.00 | 2022-04-26 | |
| ChemFaces | CFN99522-20mg |
Plantamajoside |
104777-68-6 | >=98% | 20mg |
$100 | 2023-09-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD636538-100mg |
(E)-(2R,3R,4R,5R,6R)-6-(3,4-Dihydroxyphenethoxy)-5-hydroxy-2-(hydroxymethyl)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate |
104777-68-6 | 97% | 100mg |
¥2646.0 | 2022-03-01 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5642-20mg |
Plantamajoside |
104777-68-6 | 98% | 20mg |
¥3457.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3409-50 mg |
Plantamajoside |
104777-68-6 | 99.82% | 50mg |
¥1870.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3409-10 mg |
Plantamajoside |
104777-68-6 | 99.82% | 10mg |
¥845.00 | 2022-04-26 | |
| eNovation Chemicals LLC | Y1246017-25mg |
plantamajoside |
104777-68-6 | 97% | 25mg |
$175 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XS195-100mg |
Plantamajoside |
104777-68-6 | 97% | 100mg |
3175CNY | 2021-05-08 | |
| Ambeed | A106743-1mg |
(E)-(2R,3R,4R,5R,6R)-6-(3,4-Dihydroxyphenethoxy)-5-hydroxy-2-(hydroxymethyl)-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate |
104777-68-6 | 99% | 1mg |
$18.0 | 2025-02-26 |
Plantamajoside 関連文献
-
Chunting Li,Yongqiang Liu,Rahima Abdulla,Haji Akber Aisa,Yourui Suo Anal. Methods 2014 6 3634
-
Tiange Li,Dongxiao Gao,Min Du,Xue Cheng,Xueying Mao Food Funct. 2018 9 2524
-
3. Zn2+ and mPTP mediate resveratrol-induced myocardial protection from endoplasmic reticulum stressYifei He,Yu Fu,Mengyao Xi,Huan Zheng,Yidong Zhang,Yulin Liu,Yang Zhao,Jinkun Xi,Yonggui He Metallomics 2020 12 290
-
Pengfei Li,Meng Qi,Haijun Hu,Qing Liu,Qiming Yang,Dandan Wang,Fujiang Guo,S. W. Annie Bligh,Zhengtao Wang,Li Yang RSC Adv. 2015 5 51701
-
Marija Smiljkovi?,Maria Inês Dias,Dejan Stojkovi?,Lillian Barros,Danka Bukvi?ki,Isabel C. F. R. Ferreira,Marina Sokovi? Food Funct. 2018 9 5417
104777-68-6 (Plantamajoside) 関連製品
- 93236-42-1(Cistanoside A)
- 105471-98-5(Calceolarioside B)
- 103-53-7(phenethyl cinnamate)
- 165338-27-2(b-D-Glucopyranoside,2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-b-D-glucopyranosyl-,4-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate] (9CI))
- 133393-81-4(Brandioside)
- 61276-17-3(Verbascoside)
- 115909-22-3(Angoroside C)
- 112516-05-9(Tubuloside A)
- 120406-37-3(Jionoside B1)
- 82854-37-3(echinacoside)
推奨される供給者
Amadis Chemical Company Limited
(CAS:104777-68-6)Plantamajoside

清らかである:99%/99%
はかる:100mg/250mg
価格 ($):232.0/364.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:104777-68-6)Plantamajoside

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ